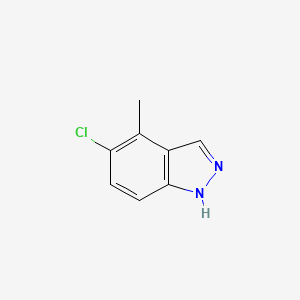![molecular formula C46H46N2P2 B12273388 (2S,3S,4aR,8aR)-2,3-bis[2-(diphenylphosphanyl)phenyl]-1,4-dimethyl-decahydroquinoxaline](/img/structure/B12273388.png)
(2S,3S,4aR,8aR)-2,3-bis[2-(diphenylphosphanyl)phenyl]-1,4-dimethyl-decahydroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4aR,8aR)-2,3-bis[2-(diphenylphosphanyl)phenyl]-1,4-dimethyl-decahydroquinoxaline is a complex organic compound known for its unique structure and properties. This compound is characterized by its two diphenylphosphanyl groups attached to a decahydroquinoxaline core, making it a valuable ligand in coordination chemistry and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4aR,8aR)-2,3-bis[2-(diphenylphosphanyl)phenyl]-1,4-dimethyl-decahydroquinoxaline typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Decahydroquinoxaline Core: This can be achieved through the hydrogenation of quinoxaline derivatives under high pressure and temperature conditions.
Introduction of Diphenylphosphanyl Groups: The diphenylphosphanyl groups are introduced via a substitution reaction using diphenylphosphine and a suitable catalyst, such as palladium or nickel complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4aR,8aR)-2,3-bis[2-(diphenylphosphanyl)phenyl]-1,4-dimethyl-decahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The diphenylphosphanyl groups can undergo substitution reactions with halides or other electrophiles, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, electrophiles, and suitable catalysts like palladium or nickel complexes.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphine compounds.
Aplicaciones Científicas De Investigación
(2S,3S,4aR,8aR)-2,3-bis[2-(diphenylphosphanyl)phenyl]-1,4-dimethyl-decahydroquinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals, serving as a key intermediate in several industrial processes.
Mecanismo De Acción
The mechanism of action of (2S,3S,4aR,8aR)-2,3-bis[2-(diphenylphosphanyl)phenyl]-1,4-dimethyl-decahydroquinoxaline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4aR,8aR)-4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- (2S,3s,4ar,8r,8ar)-八氢-2,3-二甲氧基-2,3-二甲基-1,4-二噁英并 [2,3-c]吡啶-8-甲醇
Uniqueness
What sets (2S,3S,4aR,8aR)-2,3-bis[2-(diphenylphosphanyl)phenyl]-1,4-dimethyl-decahydroquinoxaline apart from similar compounds is its unique structure, which allows for versatile coordination with various metal ions. This versatility makes it a valuable ligand in a wide range of catalytic processes, enhancing the efficiency and selectivity of these reactions.
Propiedades
Fórmula molecular |
C46H46N2P2 |
|---|---|
Peso molecular |
688.8 g/mol |
Nombre IUPAC |
[2-[3-(2-diphenylphosphanylphenyl)-1,4-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C46H46N2P2/c1-47-41-31-17-18-32-42(41)48(2)46(40-30-16-20-34-44(40)50(37-25-11-5-12-26-37)38-27-13-6-14-28-38)45(47)39-29-15-19-33-43(39)49(35-21-7-3-8-22-35)36-23-9-4-10-24-36/h3-16,19-30,33-34,41-42,45-46H,17-18,31-32H2,1-2H3 |
Clave InChI |
GLAGDVXPTFPLAJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCCCC2N(C(C1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12273312.png)
![N,N-dimethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12273314.png)
![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoline](/img/structure/B12273329.png)
![N-[(2,5-Dibromo-3-pyridinyl)carbonyl]piperidine](/img/structure/B12273335.png)
![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-sulfonamide](/img/structure/B12273341.png)
![4-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12273344.png)
![3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12273347.png)
![N-(4-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}phenyl)acetamide](/img/structure/B12273351.png)
![1-[4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12273358.png)


![tert-butylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B12273367.png)
![2-Azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12273376.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B12273381.png)
